molecular formula C8H16O3 B13732323 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol CAS No. 29839-67-6

2,2,5,5-Tetramethyltetrahydro-3,4-furandiol

Cat. No.: B13732323
CAS No.: 29839-67-6
M. Wt: 160.21 g/mol
InChI Key: WVXOZBMNWUBMPZ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyltetrahydro-3,4-furandiol is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydrofuran, characterized by the presence of four methyl groups and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol typically involves the hydrogenation of 2,2,5,5-Tetramethyltetrahydro-3,4-furandione. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation and high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyltetrahydro-3,4-furandiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,5,5-Tetramethyltetrahydro-3,4-furandiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual hydroxyl groups, which provide it with distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

29839-67-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2,2,5,5-tetramethyloxolane-3,4-diol

InChI

InChI=1S/C8H16O3/c1-7(2)5(9)6(10)8(3,4)11-7/h5-6,9-10H,1-4H3

InChI Key

WVXOZBMNWUBMPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(O1)(C)C)O)O)C

Origin of Product

United States

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